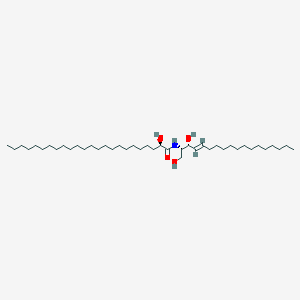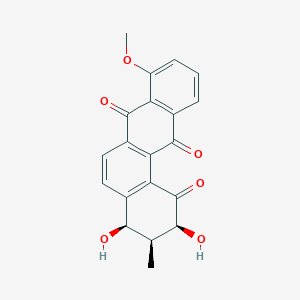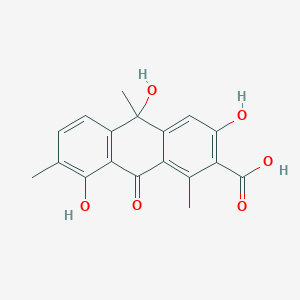![molecular formula C22H18Cl2N4O2S2 B3025779 2-[(2-Chlorobenzoyl)amino]-6-[[(2-chlorophenyl)amino]thioxomethyl]-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3025779.png)
2-[(2-Chlorobenzoyl)amino]-6-[[(2-chlorophenyl)amino]thioxomethyl]-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carboxamide
Overview
Description
ADTL-EI1712 is a dual inhibitor of extracellular signal-regulated kinases 1 and 5 (ERK1 and ERK5). It has shown significant potential in reducing the activity of these kinases, which are involved in various cellular processes, including proliferation and survival. This compound has been particularly noted for its ability to inhibit the proliferation of certain cancer cells and reduce tumor growth in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ADTL-EI1712 involves a multi-step process starting from commercially available starting materials. The key steps include:
- Formation of the core structure through a series of condensation and cyclization reactions.
- Introduction of functional groups that enhance its inhibitory activity against ERK1 and ERK5.
- Purification and characterization of the final product to ensure its purity and efficacy .
Industrial Production Methods: Industrial production of ADTL-EI1712 would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include:
- Scaling up the reaction conditions.
- Utilizing continuous flow chemistry to improve efficiency.
- Implementing rigorous quality control measures to ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions: ADTL-EI1712 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its inhibitory activity.
Reduction: This reaction can be used to modify the compound’s structure to enhance its stability and efficacy.
Substitution: This reaction can introduce new functional groups that may improve the compound’s selectivity and potency.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents or nucleophiles depending on the desired modification.
Major Products: The major products formed from these reactions are typically derivatives of ADTL-EI1712 with modified functional groups that can enhance or reduce its inhibitory activity against ERK1 and ERK5 .
Scientific Research Applications
ADTL-EI1712 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of ERK1 and ERK5 in various chemical pathways.
Biology: Helps in understanding the signaling pathways involving ERK1 and ERK5 in cellular processes.
Medicine: Potential therapeutic agent for treating cancers that involve the overactivation of ERK1 and ERK5 pathways.
Industry: Could be used in the development of new drugs targeting ERK1 and ERK5 for various diseases
Mechanism of Action
ADTL-EI1712 exerts its effects by selectively inhibiting the activity of ERK1 and ERK5. These kinases are part of the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell proliferation and survival. By inhibiting these kinases, ADTL-EI1712 can induce regulated cell death and autophagy in cancer cells, thereby reducing tumor growth .
Comparison with Similar Compounds
ERK1/2 Inhibitors: Compounds like SCH772984 and Ulixertinib.
ERK5 Inhibitors: Compounds like XMD8-92 and BAY-885.
Comparison: ADTL-EI1712 is unique in its dual inhibition of both ERK1 and ERK5, whereas most other inhibitors target either ERK1/2 or ERK5 alone. This dual inhibition allows ADTL-EI1712 to overcome compensatory mechanisms that often limit the efficacy of single-target inhibitors .
Properties
IUPAC Name |
2-[(2-chlorobenzoyl)amino]-6-[(2-chlorophenyl)carbamothioyl]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N4O2S2/c23-14-6-2-1-5-12(14)20(30)27-21-18(19(25)29)13-9-10-28(11-17(13)32-21)22(31)26-16-8-4-3-7-15(16)24/h1-8H,9-11H2,(H2,25,29)(H,26,31)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSFMPVPLIMFMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC=CC=C3Cl)C(=O)N)C(=S)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![trans-N-[2-(dimethylamino)cyclohexyl]-N-methyl-2-naphthalenecarboxamide](/img/structure/B3025697.png)
![2-azaniumylethyl (2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyloxy]-3-(hexadecanoyloxy)propyl phosphate](/img/structure/B3025698.png)
![1-[4-[3-(Acetyloxy)phenyl]-1-methyl-4-piperidinyl]-ethanone, monohydrochloride](/img/structure/B3025700.png)




![6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one, 4-(methylthio)-](/img/structure/B3025709.png)





![N-[1-(1-oxopropyl)-4-piperidinyl]-N-phenyl-propanamide](/img/structure/B3025720.png)
